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Executive Summary

Vamifeport (formerly VIT-2763) is a first-in-class, orally bioavailable small molecule that acts as
a hepcidin mimetic by directly inhibiting the iron transporter ferroportin.[1] In conditions of iron
overload and ineffective erythropoiesis, such as [3-thalassemia and sickle cell disease,
vamifeport has demonstrated the potential to restore iron homeostasis, improve hematological
parameters, and reduce iron-related toxicities. This technical guide provides a comprehensive
overview of vamifeport, including its mechanism of action, a summary of key preclinical and
clinical data, detailed experimental protocols, and a visualization of the underlying signaling
pathways.

Introduction: The Hepcidin-Ferroportin Axis and the
Promise of Vamifeport

Iron homeostasis is meticulously regulated by the peptide hormone hepcidin, which acts as the
master regulator of systemic iron levels.[2][3] Hepcidin binds to ferroportin, the sole known
cellular iron exporter, triggering its internalization and degradation.[1][4] This process effectively
traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby
reducing iron absorption and release into the bloodstream.[2][3] In several hematological
disorders, including B-thalassemia and sickle cell disease, hepcidin expression is suppressed,
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leading to excessive ferroportin activity, increased iron absorption, and pathological iron
overload.[1][5]

Vamifeport emerges as a promising therapeutic strategy by mimicking the function of hepcidin.
As a direct ferroportin inhibitor, vamifeport offers a targeted approach to rectify the underlying
iron dysregulation in these conditions.[1][3]

Mechanism of Action: Direct Ferroportin Inhibition

Vamifeport is a small-molecule inhibitor that directly targets ferroportin.[1] Its mechanism of
action involves competing with the natural ligand, hepcidin, for binding to ferroportin.[6][7] This
interaction leads to the internalization and subsequent degradation of the ferroportin
transporter, thereby reducing the efflux of iron from cells into the plasma.[3][6][7] Cryo-electron
microscopy studies have revealed that vamifeport binds to a central cavity within ferroportin,
with its binding site partially overlapping that of hepcidin, which explains their competitive
relationship.[6][7] Although vamifeport induces ferroportin ubiquitination, internalization, and
degradation similarly to hepcidin, the kinetics are reported to be slower.[6][7]

Signaling Pathway of Vamifeport Action
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Vamifeport's mechanism of action on the ferroportin transporter.
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Quantitative Data Summary

The efficacy of vamifeport has been evaluated in both preclinical models and human clinical

trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Vamifeport in Mouse

Models

Model

Treatment

Key Findings Reference

Hbbth3/+ (B-

thalassemia)

30 mg/kg vamifeport

77% decrease in

[1]

serum iron

100 mg/kg vamifeport

84% decrease in

[1]

serum iron
52-65% reduction in ]
relative spleen weight
Improved hemoglobin 2]

and RBC count

Townes (Sickle Cell

60 mg/kg vamifeport
(twice daily for 6

Reduced intracellular

Disease) HbS concentration
weeks)

Decreased markers of

hemolysis (plasma [8]

heme, LDH, bilirubin)

Reduced plasma
[8]

soluble VCAM-1

Hfe C282Y 40 or 110 mg/kg Correction of serum ae
(Hemochromatosis) vamifeport iron to wild-type levels
Prevention of liver iron o

retention

Table 2: Clinical Pharmacodynamics of Vamifeport
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Key
Study Population Dose Pharmacodynamic Reference
Effects
Rapid, temporar
Healthy Volunteers ) P ) poraty
Single doses =60 mg decrease in serum [9]
(Phase 1) )
iron levels
Temporary decrease
Multiple doses in mean transferrin [9]
saturation (TSAT)
Detectable plasma
levels 15-30 min post-  [2]
dose
Half-life of 1.9-5.3 2]
hours on Day 1
Non-Transfusion- Decrease in serum
60 mg or 120 mg )
Dependent (3- _ _ iron by 12.2-14.5
(once or twice daily for [10]

Thalassemia (NTDT)

Patients (Phase lla)

12 weeks)

pumol/L 2h post-first
dose

Decrease in TSAT by

33.6-37.2% 2h post- [10]
first dose
Favorable safety and

[10]

tolerability profile

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate

the efficacy and mechanism of vamifeport.

In Vitro Ferroportin Inhibition Assay

» Objective: To determine the in vitro potency of vamifeport in inhibiting cellular iron efflux.
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e Cell Line: Human breast cancer cell line T47D, which expresses ferroportin.[2]
» Methodology:

o T47D cells are incubated with the stable iron isotope 58Fe sulfate to load the cells with
iron.[2]

o Cells are then treated with varying concentrations of vamifeport or hepcidin as a positive

control.

o The amount of 58Fe released from the cells into the culture medium is quantified over time

using mass spectrometry.

o The dose-dependent inhibition of iron efflux is measured to determine the EC50 value for

vamifeport.[3]

Preclinical Efficacy in Mouse Models

¢ Objective: To assess the in vivo effects of vamifeport on anemia, ineffective erythropoiesis,
and iron overload.

e Animal Models:
o [-thalassemia: Hbbth3/+ murine model of non-transfusion-dependent thalassemia.[1]

o Sickle Cell Disease: Townes mouse model with humanized a- and (3-globin genes (HbSS).

[8]
o Hemochromatosis: Hfe C282Y mouse model.[3]
» General Protocol:
o Mice are typically fed a low-iron diet.[1]

o Vamifeport is administered orally, twice daily, at doses ranging from 30 to 110 mg/kg for a
specified period (e.g., 5-6 weeks).[1][8]
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o To trace newly absorbed iron, drinking water can be supplemented with a stable iron
isotope such as 58Fe.[1][8]

o Blood samples are collected to measure hematological parameters (hemoglobin, RBC

count), serum iron, and transferrin saturation.

o At the end of the study, organs such as the spleen and liver are harvested to assess their

weight and iron content.[1][2]

Experimental Workflow for Preclinical Evaluation
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Experimental Setup

Select Mouse Model 58Fe in Drinking Water
(e.g., Hbbth3/+) (Optional)

Low-Iron Diet

Treatment Phase

Oral Vamifeport Dosing
(e.g., 30 mg/kg BID)

Treatment Duration
(e.g., 5 weeks)

Data Ajnalysis

Blood Sampling:
Hematology, Serum Iron, TSAT

Organ Harvest:
Spleen Weight, Liver Iron

Assess Efficacy:
Compare to Vehicle Control

Click to download full resolution via product page

Workflow for preclinical evaluation of vamifeport in mouse models.
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Clinical Trial Methodology (Phase lla in NTDT)

» Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in
adults with non-transfusion-dependent (3-thalassemia.[10]

o Study Design: Double-blind, randomized, placebo-controlled.[10]

o Patient Population: Adults with NTDT, defined as requiring less than 5 units of red blood cells
in the 24 weeks prior to randomization.[10]

e Treatment Regimen:

o Patients weighing 40-59 kg received 60 mg vamifeport.[10]

o Patients weighing 60-100 kg received 120 mg vamifeport.[10]

o Dosing was either once daily (QD) or twice daily (BID) for 12 weeks.[10]
e Endpoints:

o Primary: Safety and tolerability, assessed by monitoring treatment-emergent adverse
events.[10]

o Secondary: Pharmacodynamic effects on iron-related parameters, including total serum
iron and transferrin saturation.[10]

Conclusion and Future Directions

Vamifeport represents a significant advancement in the development of targeted therapies for
disorders of iron overload. Its oral bioavailability and direct mechanism of action as a hepcidin
mimetic offer a convenient and potentially highly effective treatment modality.[1] Preclinical and
early clinical data have consistently demonstrated its ability to reduce iron levels and improve
hematological parameters in relevant disease models and patient populations.[1][10]

Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile
of vamifeport, and in establishing its role in the management of B-thalassemia, sickle cell
disease, and other conditions characterized by dysregulated iron homeostasis. The continued
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investigation of this novel ferroportin inhibitor holds the promise of a new therapeutic paradigm
for patients with these debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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